![molecular formula C22H18F3NO5S B2953631 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951987-19-2](/img/structure/B2953631.png)
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
The compound contains several functional groups, including a dioxido-tetrahydrothiophene ring, a phenyl group, a trifluoromethyl group, and a chromeno[8,7-e][1,3]oxazin-4(8H)-one moiety. These groups could potentially confer a variety of chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure could lead to a rigid, three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group could influence the compound’s polarity and solubility .Scientific Research Applications
Metabolic Stability
The compound has demonstrated improved metabolic stability over prototypical urea-based compounds in tier 1 DMPK assays . This property is crucial for developing long-lasting pharmaceuticals with fewer side effects.
Synthetic Chemistry
The synthesis of this compound involves novel ether-based scaffolds and sulfone-based head groups, offering insights into new synthetic pathways and chemical reactions .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.
Pharmacokinetics
It has been reported that the compound displaysnanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . These properties suggest that the compound may have good bioavailability.
properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO5S/c23-22(24,25)21-18(13-4-2-1-3-5-13)19(27)15-6-7-17-16(20(15)31-21)10-26(12-30-17)14-8-9-32(28,29)11-14/h1-7,14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIKXZRSWKJYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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